molecular formula C18H18O4S B14560987 Diethyl 2,2'-sulfanediyldibenzoate CAS No. 62220-51-3

Diethyl 2,2'-sulfanediyldibenzoate

Cat. No.: B14560987
CAS No.: 62220-51-3
M. Wt: 330.4 g/mol
InChI Key: CFGQLAYSZSFPCV-UHFFFAOYSA-N
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Description

Diethyl 2,2’-sulfanediyldibenzoate is an organic compound with the molecular formula C18H18O4S2 It is a derivative of benzoic acid, where two benzoate groups are linked by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,2’-sulfanediyldibenzoate can be synthesized through the reaction of 2-mercaptobenzoic acid with diethyl sulfate. The reaction typically involves the following steps:

    Formation of the intermediate: 2-mercaptobenzoic acid reacts with diethyl sulfate in the presence of a base such as sodium hydroxide to form the intermediate diethyl 2-mercaptobenzoate.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like hydrogen peroxide to form diethyl 2,2’-sulfanediyldibenzoate.

Industrial Production Methods

Industrial production of diethyl 2,2’-sulfanediyldibenzoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-sulfanediyldibenzoate undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or disulfides.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2,2’-sulfanediyldibenzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2,2’-sulfanediyldibenzoate involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Diethyl 2,2’-sulfanediyldibenzoate can be compared with other similar compounds such as:

    Diethyl disulfide: Similar in having sulfur atoms but lacks the benzoate groups.

    Diethyl 2,2’-disulfanediyldibenzoate: A closely related compound with an additional sulfur atom.

    Diethyl 2,2’-dithiobenzoate: Contains sulfur atoms but in a different structural arrangement.

Properties

CAS No.

62220-51-3

Molecular Formula

C18H18O4S

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 2-(2-ethoxycarbonylphenyl)sulfanylbenzoate

InChI

InChI=1S/C18H18O4S/c1-3-21-17(19)13-9-5-7-11-15(13)23-16-12-8-6-10-14(16)18(20)22-4-2/h5-12H,3-4H2,1-2H3

InChI Key

CFGQLAYSZSFPCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1SC2=CC=CC=C2C(=O)OCC

Origin of Product

United States

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